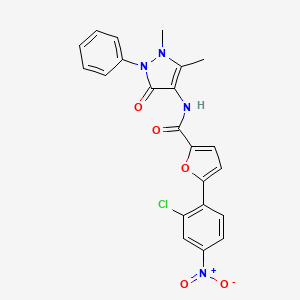![molecular formula C12H18N4O B6026419 3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPA is a heterocyclic compound with a pyrazine ring and an azepanone ring, making it a unique chemical structure that has been the subject of numerous studies.
Mécanisme D'action
The mechanism of action of 3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and inflammation, the promotion of plant growth and development, and the synthesis of new materials with unique properties. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, this compound has been shown to promote the growth and development of crops, leading to increased yield and quality. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as luminescence and conductivity.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone has several advantages for lab experiments, including its unique chemical structure, its potential applications in various fields, and its availability for purchase. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone, including the development of new cancer treatments, the optimization of plant growth regulators, and the synthesis of new materials with unique properties. In cancer research, future studies could focus on the optimization of this compound as a cancer treatment, including the development of new drug delivery systems and the identification of biomarkers for patient selection. In agriculture, future studies could focus on the optimization of this compound as a plant growth regulator, including the identification of optimal dosages and application methods. In material science, future studies could focus on the synthesis of new materials with unique properties, including the optimization of this compound as a building block for new materials.
Conclusion
In conclusion, this compound, or this compound, is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer treatment and other inflammatory diseases. This compound has also been used as a plant growth regulator and as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential applications in various fields.
Méthodes De Synthèse
3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone can be synthesized using various methods, including the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with lithium aluminum hydride. Another method involves the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoazepane to produce this compound.
Applications De Recherche Scientifique
3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer treatment and other inflammatory diseases. In agriculture, this compound has been used as a plant growth regulator, promoting the growth and development of crops. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
3-[(3,6-dimethylpyrazin-2-yl)amino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-7-14-9(2)11(15-8)16-10-5-3-4-6-13-12(10)17/h7,10H,3-6H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMLLCBILDEUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)NC2CCCCNC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6026349.png)
![1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6026354.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![1-(3-chlorophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B6026381.png)
![2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6026388.png)


![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)